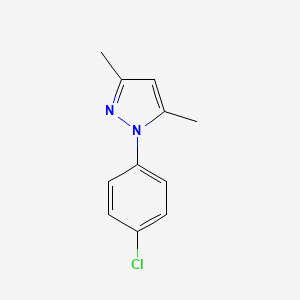![molecular formula C12H12N2O B6330009 [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% CAS No. 1314988-18-5](/img/structure/B6330009.png)
[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% (4-APM-95) is a synthetic compound that has been widely used in scientific research. It is an organic compound that is composed of a phenyl group and an aminopyridine moiety. It is a colorless solid with a melting point of 218-219°C and a boiling point of 277-278°C. 4-APM-95 has been used in a variety of scientific research applications, including as a biological probe, for drug discovery, and for enzymatic studies.
Wissenschaftliche Forschungsanwendungen
[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% has been used in a variety of scientific research applications. It has been used as a biological probe to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used in drug discovery to identify novel drug candidates. Additionally, [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% has been used in enzymatic studies to investigate the structure and function of enzymes.
Wirkmechanismus
The mechanism of action of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is not well understood. However, it is believed that the compound binds to a specific target molecule and modulates its activity. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% are not well understood. However, in vitro studies have shown that [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% can modulate the activity of proteins, enzymes, and other biological molecules. Additionally, in vivo studies have shown that [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% can affect the levels of certain hormones and neurotransmitters in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% in lab experiments is its ability to modulate the activity of proteins, enzymes, and other biological molecules. Additionally, [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is relatively easy to synthesize and is relatively inexpensive. However, the exact mechanism of action of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is still not well understood and the compound may have some toxic effects.
Zukünftige Richtungen
There are several potential future directions for [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% research. First, further research is needed to better understand the exact mechanism of action of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%. Second, more research is needed to identify the potential toxic effects of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%. Third, additional research is needed to identify new applications for [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%, such as in drug discovery or in the development of new therapeutic agents. Finally, additional research is needed to optimize the synthesis of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%.
Synthesemethoden
[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is synthesized by a two-step reaction. The first step involves the reaction of 4-aminopyridine with phenylmagnesium bromide in the presence of a base such as potassium carbonate. This reaction produces 4-(6-aminopyridin-3-yl)phenyl]methanol, 95% ([4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%). The second step involves the reaction of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a compound with the desired structure.
Eigenschaften
IUPAC Name |
[4-(6-aminopyridin-3-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRXTKLRHYNYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(6-Aminopyridin-3-yl)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)






![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329986.png)




![N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95%](/img/structure/B6330027.png)
![5-[3-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330041.png)